3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound with the molecular formula C22H18N2O3 and a molecular weight of 358.397 g/mol
Preparation Methods
The synthesis of 3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzoylphenyl Intermediate: This step involves the reaction of benzoyl chloride with a suitable phenyl derivative under controlled conditions to form the benzoylphenyl intermediate.
Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzoylphenyl intermediate.
Formation of the Azetidin-1-yl Group: The final step involves the formation of the azetidin-1-yl group through a cyclization reaction, where an appropriate azetidine precursor is reacted with the intermediate compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoylphenyl or pyridin-3-yloxy moieties are replaced with other groups using suitable reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems, including potential therapeutic applications.
Medicine: If the compound exhibits pharmacological activity, it could be investigated for its potential as a drug candidate for various medical conditions.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine can be compared with other compounds that have similar structural features, such as:
(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of a ketone group.
(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: This compound has an ethyl group instead of a methylene group.
(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)propane: This compound has a propyl group instead of a methylene group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
phenyl-[2-(3-pyridin-3-yloxyazetidine-1-carbonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(16-7-2-1-3-8-16)19-10-4-5-11-20(19)22(26)24-14-18(15-24)27-17-9-6-12-23-13-17/h1-13,18H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHRXHUSVJZNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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